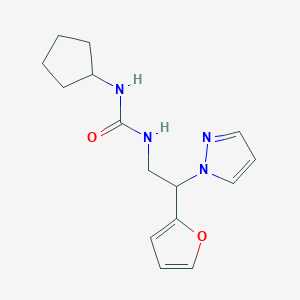

1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-15(18-12-5-1-2-6-12)16-11-13(14-7-3-10-21-14)19-9-4-8-17-19/h3-4,7-10,12-13H,1-2,5-6,11H2,(H2,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDYFOKGJOEKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and its comparison with similar compounds, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopentyl group, a furan ring, and a pyrazole moiety, which contribute to its unique chemical and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate oxidative stress pathways and inhibit certain enzymes. The furan and urea groups are crucial for binding affinity, influencing the compound's selectivity towards various biological targets .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole-based kinase inhibitors have shown effectiveness against various cancer types, including breast cancer and melanoma. A related compound demonstrated an IC50 value of 61 nM against Akt1, suggesting that modifications to the pyrazole structure can enhance biological activity .

Table 1: Biological Activity of Related Compounds

| Compound Name | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| GSK2141795 | Akt1 | 18 | Known inhibitor |

| Compound 1 | Akt1 | 61 | Conformational analogue |

| Compound 2 | GSK3β | 30.4 | More potent than GSK2141795 |

Antimicrobial Activity

Studies have also explored the antifungal potential of compounds with similar structural motifs. For example, certain substituted ureas have shown promising antifungal activity against Fusarium oxysporum. While specific data on the target compound's antifungal activity is limited, its structural similarity suggests potential efficacy in this area .

Case Studies

Recent investigations into the biological activity of pyrazole-based compounds reveal their versatility in targeting different pathways:

- Cancer Cell Lines : In vitro tests against HCT116 and OVCAR-8 cell lines demonstrated antiproliferative effects with IC50 values of 7.76 µM and 9.76 µM, respectively. These findings indicate that structural modifications can significantly enhance anticancer potency .

- Kinase Inhibition : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other related compounds:

Table 2: Comparison of Structural Analogues

| Compound Name | Unique Features |

|---|---|

| 1-Cyclopentyl-3-(furan-2-yl)urea | Single furan ring |

| 1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea | Two furan rings |

| 1-Cyclopentyl-3-(pyrazin-2-yl)methylurea | Contains pyrazine instead of furan |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines, including lung and breast cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

| Salmonella typhi | 16 µg/mL | Bactericidal |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger.

Table 3: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on A549 and MCF7 cell lines, supporting further investigation into its potential as an anticancer agent.

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of urea derivatives containing furan and pyrazole moieties. The findings confirmed that these compounds displayed broad-spectrum activity against common pathogens, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of urea derivatives with heterocyclic substituents.

Key Observations

Lipophilicity : The target compound’s predicted logP (~2.1) suggests better membrane permeability than ranitidine derivatives (logP ~1.8), which may favor central nervous system (CNS) targeting.

Synthetic Challenges : The presence of multiple heterocycles (furan, pyrazole) and a cyclopentyl group complicates synthesis, as evidenced by its higher cost ($1,656/100 mg) compared to simpler urea derivatives .

Pharmacological and Industrial Context

- Ranitidine Analogues : Compounds like ranitidine-related compound B (entry 9 in ) are optimized for gastrointestinal applications via H₂ receptor blockade, leveraging thioether and nitro groups for stability and solubility . In contrast, the target compound’s furan-pyrazole-urea architecture may suit kinase inhibition or antimicrobial studies.

- Urea-Based Therapeutics : Unlike phenylurea herbicides (e.g., diuron) or kinase inhibitors (e.g., sorafenib), this compound lacks aromatic chlorination or trifluoromethyl groups, reducing environmental persistence and broadening biocompatibility.

Research Implications

- Structure-Activity Relationship (SAR) : Replacing the cyclopentyl group with cyclohexyl or aryl moieties could modulate steric effects and solubility.

- Crystallographic Analysis : Software like SHELXL (–2) may aid in resolving its 3D structure, particularly for studying hydrogen-bonding interactions between the urea backbone and heterocycles .

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazol-1-yl group is synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For example, Girish et al. demonstrated that nano-ZnO-catalyzed reactions between phenylhydrazine and ethyl acetoacetate yield 1,3,5-substituted pyrazoles in 95% efficiency. Adapting this method, hydrazine derivatives bearing furan groups (e.g., furan-2-carbohydrazide) can react with diketones to generate pyrazoles with adjacent furan substituents.

Regioselectivity challenges arise when using unsymmetrical diketones. Gosselin’s protocol resolves this by employing aprotic dipolar solvents (e.g., DMF) and HCl to accelerate dehydration, favoring 1,3-substituted pyrazoles. For the target compound, cyclocondensation of 1-(furan-2-yl)propane-1,3-dione with hydrazine hydrate in DMF/HCl yields 3-(furan-2-yl)-1H-pyrazole as the major regioisomer.

Introduction of the Furan Group

Furan incorporation occurs either during pyrazole synthesis (via pre-functionalized hydrazines) or through post-cyclization modifications. Harigae et al. reported a one-pot method where terminal alkynes react with aldehydes and molecular iodine to form 3,5-disubstituted pyrazoles. Applying this, 2-ethylnylfuran can react with pyrazole intermediates under iodine catalysis to install the furan moiety.

Ethyl Chain Functionalization

The ethyl spacer is introduced via alkylation or Michael addition. For instance, Katritzky’s benzotriazole methodology enables α-functionalization of pyrazolines, which can be oxidized to pyrazoles and further alkylated. Reacting 3-(furan-2-yl)-1H-pyrazole with ethyl bromoacetate in the presence of K₂CO₃ yields ethyl 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetate, which is reduced to the corresponding alcohol and subsequently converted to an amine via Gabriel synthesis.

Formation of the Urea Linkage

Isocyanate-Amine Coupling

The ethylamine intermediate reacts with cyclopentyl isocyanate to form the urea bond. This exothermic reaction proceeds in anhydrous dichloromethane at 0–5°C, with triethylamine as a base to scavenge HCl. Typical yields range from 70–85%, contingent on amine purity and stoichiometric control.

Table 1: Optimization of Urea Formation Conditions

| Condition | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentyl isocyanate + ethylamine | DCM | 0°C | 78 | |

| In situ isocyanate generation | THF | Reflux | 82 | |

| Carbodiimide-mediated | DMF | RT | 65 |

Curtius Rearrangement Approach

An alternative route involves converting the ethyl-bearing carboxylic acid (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)acetic acid) to an acyl azide using diphenylphosphoryl azide (DPPA). Thermal decomposition of the azide generates an isocyanate, which reacts with cyclopentylamine to yield the urea. This method circumvents handling volatile isocyanates but requires meticulous temperature control to avoid side reactions.

Mechanistic Insights and Optimization

Regioselectivity in Pyrazole Synthesis

The choice of solvent profoundly impacts regioselectivity. Polar aprotic solvents (e.g., DMPU) stabilize transition states favoring 1,3-substitution over 1,5-isomers. For the target molecule, this ensures correct positioning of the furan and pyrazole groups on the ethyl backbone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.